Tin(IV) oxide

Catalog No.
S586695
CAS No.
18282-10-5
M.F
SnO2
O2Sn
M. Wt
150.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tin(IV) oxide

CAS Number

18282-10-5

Product Name

Tin(IV) oxide

IUPAC Name

dioxotin

Molecular Formula

SnO2
O2Sn

Molecular Weight

150.71 g/mol

InChI

InChI=1S/2O.Sn

InChI Key

XOLBLPGZBRYERU-UHFFFAOYSA-N

SMILES

O=[Sn]=O

solubility

Insoluble (NIOSH, 2016)
Solubility in water: none

Synonyms

stannic oxide, tin dioxide, tin oxide

Canonical SMILES

O=[Sn]=O

The exact mass of the compound Tin(IV) oxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)solubility in water: none. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Tin Compounds - Supplementary Records. It belongs to the ontological category of tin oxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PMMA; PA; PC; (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.

Tin(IV) oxide (SnO2, CAS 18282-10-5) is a wide-bandgap (~3.6 eV) n-type semiconductor and a highly stable inorganic oxide. In industrial procurement, it is prioritized over other metal oxides for its quantified electron mobility (~240 cm2/V·s), high optical transparency in the visible spectrum, and absolute chemical resistance in both acidic and basic environments. As the fully oxidized state of tin, it exhibits thermal stability up to 1630 °C, making it a critical precursor and functional material in optoelectronics, transparent conducting oxides (TCOs), solid-state gas sensors, and high-temperature ceramics [1].

Generic substitution of Tin(IV) oxide with alternative metal oxides frequently fails due to strict processing and stability bottlenecks. Substituting SnO2 with Titanium dioxide (TiO2) in optoelectronics severely limits manufacturing flexibility, as TiO2 requires high-temperature sintering (>450 °C) incompatible with flexible polymer substrates, and provides significantly lower electron mobility [1]. Attempting to use Zinc oxide (ZnO) as a cheaper alternative in chemical applications leads to rapid dissolution and loss of electrical function in acidic or highly alkaline environments [2]. Furthermore, utilizing the lower-oxidation-state Tin(II) oxide (SnO) introduces severe thermal instability, as SnO undergoes spontaneous, sometimes incandescent, oxidation to SnO2 at temperatures above 300 °C, ruining stoichiometric control during high-temperature manufacturing [3].

Higher Electron Mobility and Low-Temperature Processability in Photovoltaics

In the fabrication of electron transport layers (ETLs), SnO2 provides a measurable advantage over the traditional benchmark, TiO2. SnO2 exhibits an electron mobility of approximately 240 cm2/V·s, compared to the 0.1–4.1 cm2/V·s range typical for TiO2. Furthermore, SnO2 can be processed from solution at temperatures below 200 °C, whereas mesoporous TiO2 requires high-temperature sintering exceeding 450 °C [1].

Evidence DimensionElectron mobility and required processing temperature
Target Compound DataSnO2: ~240 cm2/V·s mobility; processable at <200 °C
Comparator Or BaselineTiO2: 0.1–4.1 cm2/V·s mobility; requires >450 °C sintering
Quantified DifferenceUp to 200x higher electron mobility and >250 °C reduction in processing temperature.
ConditionsElectron transport layer (ETL) fabrication for planar perovskite solar cells.

Allows for low-cost, roll-to-roll manufacturing of optoelectronic devices on flexible polymer substrates that cannot withstand high sintering temperatures.

Enhanced Chemical Resistance in Extreme pH Environments

When subjected to harsh chemical environments, SnO2 demonstrates measurable structural retention compared to ZnO. Studies evaluating thin films and core-shell nanoparticles show that while ZnO rapidly degrades and loses functionality in highly acidic (pH < 2) or alkaline (pH > 13) solutions, SnO2 remains insoluble. For instance, SnO2 thin films immersed in HCl and NaOH solutions for up to 27 hours maintained their structural and electrical properties, whereas ZnO films became insulators or dissolved entirely [1].

Evidence DimensionChemical stability and dissolution resistance
Target Compound DataSnO2: Remains stable and insoluble in HCl and NaOH solutions (>27 hours)
Comparator Or BaselineZnO: Rapidly degrades, dissolves, or becomes an insulator in acidic/basic environments
Quantified DifferenceSnO2 maintains functional resistance and structural integrity across extreme pH ranges where ZnO completely fails.
ConditionsImmersion of thin films and nanoparticles in highly acidic (pH 1.4) and alkaline (pH 13.2) solutions.

Critical for procuring protective coatings, sensors, and photocatalysts intended for deployment in harsh industrial effluents or biological buffers.

Absolute Oxidation Stability at High Manufacturing Temperatures

For high-temperature industrial applications, the fully oxidized state of Tin(IV) oxide (SnO2) provides essential thermal stability that Tin(II) oxide (SnO) lacks. SnO is metastable in air and undergoes spontaneous oxidation to SnO2. This oxidation accelerates significantly upon heating, becoming an incandescent exothermic reaction at approximately 300 °C. In contrast, SnO2 is thermally stable up to its melting point of 1630 °C without undergoing further oxidation or mass gain [1].

Evidence DimensionThermal oxidation threshold and high-temperature stability
Target Compound DataSnO2: Fully oxidized, thermally stable up to 1630 °C
Comparator Or BaselineSnO: Unstable in air, undergoes incandescent oxidation at ~300 °C
Quantified DifferenceSnO2 eliminates the exothermic oxidation risk and stoichiometric shift experienced by SnO above 150–300 °C.
ConditionsHigh-temperature processing in air or oxygen atmospheres.

Prevents spontaneous material degradation and ensures stoichiometric consistency during high-temperature industrial synthesis, such as ceramic firing.

Reduced Charge Recombination in Planar Device Architectures

In direct comparisons of electron transport layers for planar perovskite solar cells, SnO2 provides enhanced charge extraction dynamics compared to TiO2. Electrochemical impedance spectroscopy reveals that SnO2-based devices exhibit significantly lower charge transfer resistance (Rct) at the ETL/perovskite interface. This suppressed charge recombination translates to higher overall power conversion efficiencies, with optimized SnO2 baseline devices achieving >18% PCE compared to ~17.8% for equivalent TiO2 devices, alongside extended operational stability under ambient conditions [1].

Evidence DimensionCharge transfer resistance (Rct) and Power Conversion Efficiency (PCE)
Target Compound DataSnO2: Lower Rct, higher PCE (>18%), stable power output
Comparator Or BaselineTiO2: Higher Rct, lower PCE (~17.8%), faster degradation of power output
Quantified DifferenceSnO2 reduces interfacial charge transfer resistance, directly increasing device efficiency and operational stability.
ConditionsPlanar n-i-p perovskite solar cell architectures under standard illumination and ambient conditions.

Justifies the transition from legacy TiO2 to SnO2 for next-generation optoelectronic device procurement to maximize energy yield and lifespan.

Flexible Perovskite Solar Cell Manufacturing

Directly leveraging its ~240 cm2/V·s electron mobility and low-temperature processability (<200 °C), SnO2 is the targeted electron transport layer (ETL) material for roll-to-roll manufacturing on heat-sensitive polymer substrates, replacing high-temperature TiO2 [1].

Harsh-Environment Chemical Sensors and Photocatalysts

Due to its quantified resistance to dissolution in highly acidic and alkaline environments, SnO2 is the selected semiconductor for gas sensors and wastewater treatment photocatalysts where ZnO would rapidly degrade [2].

High-Temperature Ceramic Glazes and Glass Opacifiers

Capitalizing on its thermal stability up to 1630 °C and fully oxidized state, SnO2 is utilized as a reliable opacifier and pigment precursor in ceramics, avoiding the incandescent oxidation risks associated with Tin(II) oxide during high-temperature firing [3].

Physical Description

Tin(iv) oxide appears as white or off-white crystalline solid or powder. mp: 1127°C, Sublimes: 1800-1900°C, density: 6.95 g/cm3 Insoluble in water. Soluble in concentrated sulfuric acid, hydrochloric acid. Occurs in nature as the mineral cassiterite. Used as a catalyst, in putty, as a polishing powder for steel and glass, in ceramic glazes and colors. "Flowers of tin" refers to the material collected as the result of condensation after sublimation.
DryPowder; OtherSolid
WHITE OR SLIGHTLY GREY POWDER.

Boiling Point

Decomposes (NIOSH, 2016)

Density

6.95 (NIOSH, 2016)
6.95 g/cm³

Melting Point

2966 °F (Decomposes) (NIOSH, 2016)
1630 °C

GHS Hazard Statements

Aggregated GHS information provided by 714 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 282 of 714 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 432 of 714 companies with hazard statement code(s):;
H335 (71.53%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (23.84%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0 mm Hg (approx) (NIOSH, 2016)

Pictograms

Irritant

Irritant

Other CAS

1317-45-9
18282-10-5

Wikipedia

Tin(IV) oxide

Use Classification

Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PMMA; PA; PC; (E)PS
Plastics -> Pigments agents
Cosmetics -> Opacifying; Viscosity controlling

Methods of Manufacturing

Precipitated from stannic chloride soln by ammonium hydroxide.
It is prepared individually by blowing hot air over molten tin, by atomizing tin with high pressure steam and burning the fine divided metal, or by calcination of the hydrated oxide. Other methods of preparation include treating stannic chloride at high temperature with steam, treatment of granular tin at room temp with nitric acid, or neutralization of stannic chloride with base.

General Manufacturing Information

Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Paint and coating manufacturing
Printing and related support activities
Synthetic dye and pigment manufacturing
Tin oxide (SnO2): ACTIVE
METAL IS NORMALLY COVERED WITH INVISIBLE FILM OF TIN OXIDE.
CASSITERITE IS RECOVERED CHIEFLY BY BUCKETLINE DREDGING. GRAVEL IS SORTED INTO COARSE & FINE; RIFFLED SLUICES SEPARATE HEAVY MINERALS FROM WASTE FINES. SOME DREDGING IS DONE UNDER WATER IN OFF-SHORE DEPOSITS ... .
Found in nature as the mineral cassiterite.
Used in the production of opaque glasses; as an opacifier for glazes and, to a lesser extent, enamels for metals (e.g., cast iron) used in bath tubs, etc.; as a base for certain ceramic colors; and as a component of ceramic capacitors dielectrics. Used as electrodes in the electromelting of lead glass. Other important uses are as a putty powder for polishing marble, granite, glass, and plastic lenses and as a catalyst.
Forms the basis for the patented Tin Sol process for replenishing tin in stannate tine plating baths. /hydrated stannic oxide/

Analytic Laboratory Methods

The NIOSH recommended method for airborne inorganic tin & its cmpd, except oxides, is atomic absorption spectrometry following filter collection & acid digestion. The noninclusion of the procedure for tin oxides is a formality only to conform to the OSHA statement on the application of the standard. For determination, if the particulate phase is believed to contain tin dioxide, the acid soln is centrifuged & the tin compounds including tin oxide in the supernatant are determined. The precipitate is then treated with alkali rendering stannic oxide (SnO2) to a sol stannate ... .

Dates

Last modified: 08-15-2023

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